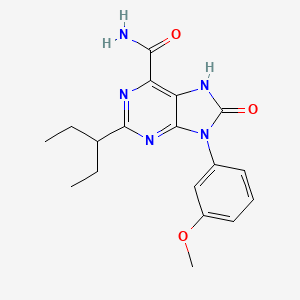

![molecular formula C17H18N2O B2886580 4-[5-(Butan-2-yl)-1,3-benzoxazol-2-yl]aniline CAS No. 423150-86-1](/img/structure/B2886580.png)

4-[5-(Butan-2-yl)-1,3-benzoxazol-2-yl]aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-[5-(Butan-2-yl)-1,3-benzoxazol-2-yl]aniline” is a derivative of benzoxazole . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .

Synthesis Analysis

The synthesis of benzoxazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass . Experimental and theoretical investigations on the optimized geometrical structure, electronic and vibrational features of benzoxazole derivatives are provided using the B3LYP/6-311++G(d,p) basis set .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoxazole derivatives include reactions with o-amino(thio)phenols and aldehydes .Aplicaciones Científicas De Investigación

Antiprotozoal and Antimicrobial Activities

Benzoxazole derivatives, including structures similar to 4-[5-(Butan-2-yl)-1,3-benzoxazol-2-yl]aniline, have been explored for their biological activities. A study conducted by Abdelgawad et al. (2021) utilized benzoxazolyl aniline as a scaffold to design novel chemical entities with antiprotozoal and antimicrobial activities. These compounds showed promising biological screening data against malaria, leishmaniasis, trypanosomiasis, and various microbial infections, highlighting their potential as new antimicrobial and antiprotozoal agents. The study's findings suggest that functionalization, such as chloroacetyl functionalization of benzoxazolyl aniline, serves as a promising strategy for constructing new agents in this area (Abdelgawad et al., 2021).

Gas-phase Thermolysis

Another research direction involves the study of gas-phase thermolysis of benzotriazole derivatives, which shares a similar heterocyclic structure with benzoxazoles. Dib et al. (2004) synthesized and then subjected various benzotriazole derivatives to gas-phase thermolysis. The products included aniline, suggesting a potential method for synthesizing aniline derivatives through thermal processes. This study offers insights into the thermal behavior of similar compounds, which could be relevant for developing new synthetic methods for benzoxazole derivatives (Dib et al., 2004).

Electrochemical Synthesis and Applications

Research into the electrochemical synthesis of benzoxazoles from anilides, including compounds similar to this compound, has demonstrated an efficient method for producing benzoxazoles. Gieshoff et al. (2017) developed a novel electrochemical method that tolerates various functionalities and achieves good yields, presenting an attractive alternative to conventional synthetic pathways. This method's applicability enhances the synthesis of benzoxazoles, potentially including derivatives of this compound, for various applications (Gieshoff et al., 2017).

Mecanismo De Acción

Target of Action

It’s known that benzoxazole derivatives have been used in the synthesis of various pharmaceutical compounds .

Mode of Action

It’s known that benzoxazole derivatives can participate in various chemical reactions such as suzuki–miyaura coupling . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

It’s known that benzoxazole derivatives can participate in various chemical reactions such as suzuki–miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Propiedades

IUPAC Name |

4-(5-butan-2-yl-1,3-benzoxazol-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-3-11(2)13-6-9-16-15(10-13)19-17(20-16)12-4-7-14(18)8-5-12/h4-11H,3,18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWNYDODKXTURV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2886498.png)

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2886499.png)

![N-(3,4-difluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2886513.png)

![1-(4-Nitrophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2886515.png)

![Dispiro[2.1.35.13]nonane-7-carboxylic acid](/img/structure/B2886517.png)